molecular formula C7H5FN2O4 B1604207 1-Fluoro-2-methyl-3,5-dinitrobenzene CAS No. 85233-16-5

1-Fluoro-2-methyl-3,5-dinitrobenzene

Cat. No.: B1604207
CAS No.: 85233-16-5
M. Wt: 200.12 g/mol
InChI Key: JZFYAALVLGWFKH-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methyl-3,5-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of 1-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, concentration of reagents, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-hydroxy-2-methyl-3,5-dinitrobenzene or 1-amino-2-methyl-3,5-dinitrobenzene.

    Reduction: Products include 1-fluoro-2-methyl-3,5-diaminobenzene.

    Oxidation: Products include 1-fluoro-3,5-dinitrobenzoic acid.

Scientific Research Applications

1-Fluoro-2-methyl-3,5-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into aromatic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with amino acid residues.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1-fluoro-2-methyl-3,5-dinitrobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The nitro groups enhance the electrophilic nature of the compound, making it reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

Comparison: 1-Fluoro-2-methyl-3,5-dinitrobenzene is unique due to the presence of the fluorine atom and the methyl group, which influence its chemical reactivity and physical properties. Compared to other dinitrobenzene isomers, it exhibits different reactivity patterns in nucleophilic substitution and reduction reactions .

Properties

IUPAC Name

1-fluoro-2-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFYAALVLGWFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631399
Record name 1-Fluoro-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85233-16-5
Record name 1-Fluoro-2-methyl-3,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85233-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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